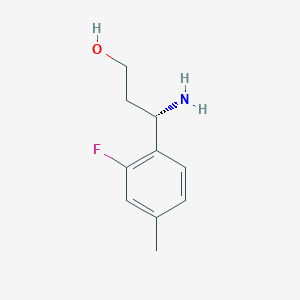![molecular formula C13H25NO B13310243 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by its unique structure, which includes a cyclohexanol moiety linked to a 2-methylcyclopentylamino group via a methylene bridge. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves several steps:
Starting Materials: The synthesis typically begins with cyclohexanone and 2-methylcyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent such as sodium borohydride (NaBH₄) to facilitate the reduction of the intermediate imine to the final amine product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol can be compared with similar compounds:
Similar Compounds: Compounds such as 1-{[(2-Ethylcyclopentyl)amino]methyl}cyclohexan-1-ol and 1-{[(2-Propylcyclopentyl)amino]methyl}cyclohexan-1-ol share structural similarities.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[[(2-methylcyclopentyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-6-5-7-12(11)14-10-13(15)8-3-2-4-9-13/h11-12,14-15H,2-10H2,1H3 |
InChI Key |
MFLJBNALLNXJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


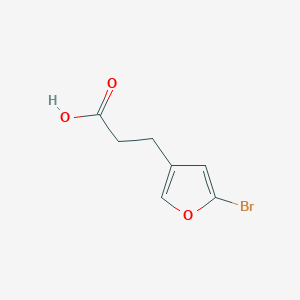
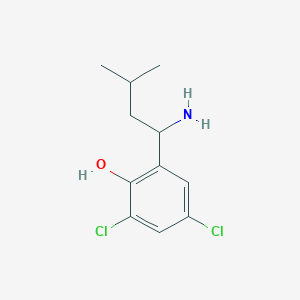
amine](/img/structure/B13310178.png)
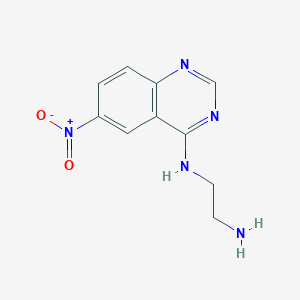
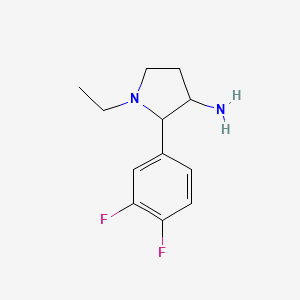
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
amine](/img/structure/B13310223.png)
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
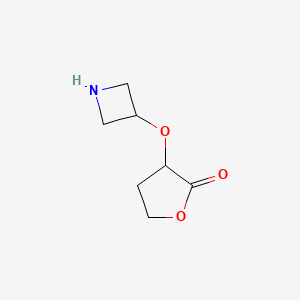
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
